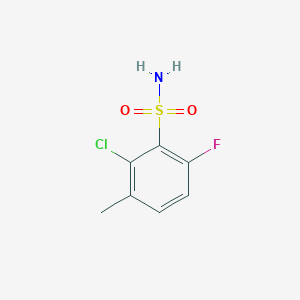![molecular formula C22H21NO B13991551 6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine](/img/structure/B13991551.png)
6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine is an organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a furan ring This particular compound is characterized by the presence of a tert-butyl group and a phenylamine group attached to the dibenzofuran core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 6-bromo-dibenzo[b,d]furan and tert-butylphenylboronic acid, are prepared.
Coupling Reaction: The aryl halide and boronic acid are subjected to palladium-catalyzed cross-coupling in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene) under inert conditions. The reaction is typically carried out at elevated temperatures (80-100°C) for several hours.
Purification: The crude product is purified using column chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
作用機序
The mechanism of action of 6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .
類似化合物との比較
- 6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine
- N1,N7-bis(4-(tert-butyl)-2,6-dimethylphenyl)-9-isopropyl-5,5-dimethyl-N1,N7-diphenyl-4,5,6a1,11a1-tetrahydro-3H-benzo[cd]pyrene-1,7-diamine (DMP-BP)
- N1,N7-bis(dibenzo[b,d]furan-4-yl)-9-isopropyl-N1,N7-bis(4-isopropylphenyl)-5,5-dimethyl-4,5-dihydro-3H-benzo[cd]pyrene-1,7-diamine (DBF-BP)
Uniqueness: 6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine is unique due to its specific structural features, such as the tert-butyl and phenylamine groupsCompared to similar compounds, it may exhibit different biological activities and electronic properties, making it valuable for specific research and industrial applications .
特性
分子式 |
C22H21NO |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
6-tert-butyl-N-phenyldibenzofuran-4-amine |
InChI |
InChI=1S/C22H21NO/c1-22(2,3)18-13-7-11-16-17-12-8-14-19(21(17)24-20(16)18)23-15-9-5-4-6-10-15/h4-14,23H,1-3H3 |
InChIキー |
IZQXFZPWMQHBGS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC2=C1OC3=C2C=CC=C3NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate](/img/structure/B13991468.png)


![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)



![2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide](/img/structure/B13991516.png)
![1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid](/img/structure/B13991523.png)





